molecular formula C23H24N2O B1683066 VJ115

VJ115

Cat. No.: B1683066
M. Wt: 344.4 g/mol
InChI Key: QSSJQRUIQVSAQK-HMAPJEAMSA-N
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Description

VJ115 is a novel chemical entity known for its ability to inhibit the enzyme ENOX1, a NADH oxidaseThe inhibition of ENOX1 by this compound can lead to enhanced apoptosis in tumor vasculature, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of VJ115 involves the preparation of (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol. The synthetic route typically includes the following steps:

    Formation of the indole derivative: This involves the reaction of indole with benzyl chloride to form 1-benzylindole.

    Condensation reaction: The 1-benzylindole is then reacted with an appropriate aldehyde to form the indolylmethylene intermediate.

    Cyclization: The intermediate undergoes cyclization to form the azabicyclo compound.

Chemical Reactions Analysis

VJ115 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VJ115 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of VJ115 involves the inhibition of the enzyme ENOX1, a NADH oxidase. By inhibiting ENOX1, this compound disrupts the regulation of intracellular NADH concentrations, leading to alterations in cytoskeletal reorganization and angiogenesis. This inhibition results in the suppression of endothelial cell migration and the formation of tubule-like structures, ultimately impairing tumor-driven neo-angiogenesis .

Comparison with Similar Compounds

VJ115 is unique in its specific inhibition of ENOX1. Similar compounds that target NADH oxidase enzymes include:

    Apocynin: An inhibitor of NADPH oxidase, used in research to study oxidative stress.

    DPI (Diphenyleneiodonium): A general inhibitor of flavoprotein dehydrogenases, including NADPH oxidase.

    VAS2870: A specific inhibitor of NADPH oxidase.

Compared to these compounds, this compound’s specificity for ENOX1 and its ability to enhance apoptosis in tumor vasculature make it a distinctive and valuable tool in cancer research .

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

(2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14-

InChI Key

QSSJQRUIQVSAQK-HMAPJEAMSA-N

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O

SMILES

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O

Canonical SMILES

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VJ115, VJ 115, VJ-115

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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